![molecular formula C16H17F2NO B6647134 N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)
N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine
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Overview
Description
N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical name, ABT-594. The purpose of
Mechanism of Action
The mechanism of action of ABT-594 involves its interaction with the α4β2 nicotinic acetylcholine receptor. This receptor is located in the brain and is involved in the modulation of pain, mood, and cognition. ABT-594 binds to this receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the α4β2 receptor is thought to be responsible for the analgesic and antidepressant effects of ABT-594.
Biochemical and Physiological Effects:
ABT-594 has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, hypothermia, and antinociception. ABT-594 has also been shown to produce changes in neurotransmitter release and receptor expression in the brain.
Advantages and Limitations for Lab Experiments
ABT-594 has several advantages for use in lab experiments. It is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in pain, mood, and cognition. However, there are also some limitations to the use of ABT-594 in lab experiments. It is a complex compound that requires specialized knowledge and equipment for synthesis and handling. Additionally, the effects of ABT-594 can be difficult to interpret due to its multiple biochemical and physiological effects.
Future Directions
There are several future directions for research on ABT-594. One area of interest is the development of new analogs of ABT-594 that have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of the role of the α4β2 nicotinic acetylcholine receptor in various neurological disorders, such as pain, depression, and Alzheimer's disease. Finally, there is potential for the use of ABT-594 in the development of new drugs for the treatment of these disorders.
Synthesis Methods
The synthesis of ABT-594 involves several steps, including the preparation of the starting materials, the reaction of these materials to form the intermediate compounds, and the final step of converting the intermediate compounds into ABT-594. The synthesis process is complex and requires specialized knowledge and equipment.
Scientific Research Applications
ABT-594 has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the modulation of pain, mood, and cognition. ABT-594 has been shown to produce analgesic effects in animal models of pain, and it has also been studied for its potential use in the treatment of depression and anxiety.
properties
IUPAC Name |
N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c17-16(18)12-6-4-11(5-7-12)10-19-14-2-1-3-15-13(14)8-9-20-15/h4-9,14,16,19H,1-3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULYQQXRHNJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NCC3=CC=C(C=C3)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
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